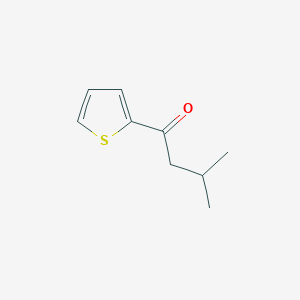

3-Methyl-1-(thiophen-2-yl)butan-1-one

Description

Overview of Thiophene (B33073) Derivatives in Organic Synthesis and Medicinal Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in the fields of organic synthesis and medicinal chemistry. nih.govresearchgate.net Its derivatives are crucial building blocks for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic properties like organic semiconductors. nih.gov The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a biologically active molecule without losing the desired activity, while potentially improving properties such as solubility and metabolism. nih.govsmolecule.com

Thiophene moieties are integral components of numerous FDA-approved drugs, showcasing a wide spectrum of pharmacological activities. nih.gov These biological activities are diverse and include antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antioxidant properties. nih.govresearchgate.netmdpi.comnih.govnih.gov The versatility of thiophene chemistry allows for the synthesis of large libraries of compounds for drug discovery efforts, making it an indispensable tool for medicinal chemists. researchgate.net

Significance of Ketone Functional Groups in Chemical Reactivity and Transformations

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two other carbon atoms, is of fundamental importance in organic chemistry. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, dictates the reactivity of ketones. This makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles, which is the basis for a wide array of chemical reactions. smolecule.com

Ketones are central intermediates in organic synthesis. smolecule.com They can undergo a variety of transformations, including:

Reduction: The ketone group can be reduced to form a secondary alcohol. smolecule.com

Oxidation: While more resistant to oxidation than aldehydes, ketones can be cleaved under harsh conditions to form carboxylic acids. smolecule.com

Nucleophilic Addition: Ketones readily react with nucleophiles to form a range of addition products.

Reactions at the α-carbon: The hydrogen atoms on the carbon adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed to form an enolate, which is a powerful nucleophile in its own right. This reactivity is harnessed in fundamental reactions like the aldol (B89426) condensation.

This broad reactivity makes ketones invaluable precursors for synthesizing more complex organic molecules.

Specific Context of 3-Methyl-1-(thiophen-2-yl)butan-1-one within Thiophene-Based Chemical Space

Within the extensive family of thiophene derivatives, this compound emerges as a compound of significant interest, primarily as a versatile synthetic intermediate. smolecule.com Its structure combines the thiophene ring with an aliphatic ketone, providing multiple sites for chemical modification.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Alternate Name | 3-methyl-1-(2-thienyl)-1-butanone |

| CAS Number | 17616-98-7 |

| Molecular Formula | C₉H₁₂OS |

| Molecular Weight | 168.26 g/mol |

Data sourced from reference

The most commonly reported method for its synthesis is the Aldol condensation between 2-thiophenecarboxaldehyde and 3-methyl-2-butanone. This highlights the practical application of the ketone reactivity discussed previously.

The primary significance of this compound lies in its role as a precursor. For instance, the ketone functional group can be readily converted into other functionalities. A key example is its use in the synthesis of amines, such as 3-Methyl-1-(thiophen-2-yl)butan-1-amine, through processes like reductive amination. vulcanchem.comvulcanchem.com This transformation is crucial as the resulting amine may serve as a building block for pharmacologically active compounds.

Furthermore, research has explored the potential biological activities of this compound itself, with preliminary studies suggesting potential antimicrobial and anti-inflammatory properties. smolecule.com It has also been made commercially available for use in proteomics research, indicating its utility as a tool compound in biochemical studies. smolecule.comscbt.com The compound's structure allows for further derivatization, both at the ketone group and on the thiophene ring via electrophilic substitution reactions, opening avenues for the synthesis of new series of compounds for biological screening and materials science applications. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-thiophen-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNIWPZCGICRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457534 | |

| Record name | 3-methyl-1-(thiophen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17616-98-7 | |

| Record name | 3-methyl-1-(thiophen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of 3 Methyl 1 Thiophen 2 Yl Butan 1 One

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Reduced Density Gradient (RDG) Analysis for Non-covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method utilized to identify and visualize non-covalent interactions (NCIs) within a molecule and between molecules. researchgate.netchemrxiv.org This technique is based on the electron density (ρ) and its first derivative, allowing for the characterization of hydrogen bonds, van der Waals interactions, and steric repulsion. researchgate.netscielo.org.mx The analysis generates 3D isosurfaces where colors signify the nature of the interaction: blue typically indicates strong attractive interactions like hydrogen bonds, green represents weak van der Waals forces, and red indicates repulsive steric clashes. scielo.org.mx

A plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) provides quantitative insight. scielo.org.mx Spikes in the low-density, negative sign(λ₂)ρ region of the plot correspond to attractive interactions, while spikes in the low-density, positive sign(λ₂)ρ region indicate repulsive forces. This graphical representation allows for a detailed understanding of the forces governing the molecular architecture. scielo.org.mx

Mulliken Charge and Fukui Function Calculations for Chemical Reactivity

Computational analysis of Mulliken atomic charges and Fukui functions provides critical insights into the chemical reactivity of 3-Methyl-1-(thiophen-2-yl)butan-1-one. These parameters help identify the most probable sites for electrophilic, nucleophilic, and radical attacks.

Mulliken Charge Distribution: The Mulliken population analysis is a method for calculating the partial atomic charges within a molecule based on the distribution of electrons in the basis functions. niscpr.res.inresearchgate.net For this compound, the oxygen atom of the carbonyl group is expected to have a significant negative Mulliken charge, making it a likely site for interaction with electrophiles. Conversely, the carbonyl carbon and the sulfur atom in the thiophene (B33073) ring would likely exhibit positive charges, marking them as potential sites for nucleophilic attack. The distribution of these charges across the molecule is fundamental to understanding its electrostatic potential and intermolecular interactions. researchgate.net

Fukui Functions: Fukui functions (ƒ(r)) are used to describe the sensitivity of the electron density of a system to a change in the number of electrons, thereby identifying the most reactive sites. niscpr.res.inmjcce.org.mk The function is calculated for nucleophilic attack (ƒ+), electrophilic attack (ƒ-), and radical attack (ƒ⁰). niscpr.res.in A higher Fukui function value at a specific atom indicates a greater propensity for reaction at that site. For this compound, calculations would likely show that the C2 and C5 positions on the thiophene ring are susceptible to electrophilic attack, a common reactivity pattern for thiophene derivatives. researchgate.net The carbonyl carbon would be the primary site for nucleophilic attack. These theoretical descriptors are invaluable for predicting the regioselectivity of chemical reactions. semanticscholar.org

Table 1: Illustrative Mulliken Charges and Fukui Functions for Selected Atoms This table presents representative data based on typical calculations for similar molecular structures.

| Atom | Mulliken Charge (a.u.) | Fukui Function (ƒ-) for Electrophilic Attack | Fukui Function (ƒ+) for Nucleophilic Attack |

|---|---|---|---|

| O (carbonyl) | -0.55 | 0.05 | 0.12 |

| C (carbonyl) | +0.48 | 0.08 | 0.25 |

| S (thiophene) | +0.20 | 0.10 | 0.09 |

| C2 (thiophene) | -0.15 | 0.18 | 0.04 |

Thermodynamic Property Calculations at Various Temperatures

The thermodynamic properties of this compound, including standard heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m), can be calculated at different temperatures using quantum chemical methods. niscpr.res.in These calculations, typically performed using principles of statistical mechanics based on vibrational frequencies from DFT calculations, reveal the molecule's stability and behavior under varying thermal conditions.

As temperature increases, the thermodynamic functions of the molecule also increase. niscpr.res.in This trend is due to the enhanced molecular vibrations and translational and rotational energy at higher temperatures. A correlation graph between temperature and these thermodynamic variables typically shows a positive and near-linear relationship. niscpr.res.in This data is crucial for understanding the thermal stability of the compound and predicting the Gibbs free energy of reactions involving it, which indicates the spontaneity of a process. researchgate.netnih.gov

Table 2: Calculated Thermodynamic Properties at Different Temperatures This table provides an example of how thermodynamic data for the compound would be presented.

| Temperature (K) | Enthalpy (H⁰m) (kcal/mol) | Heat Capacity (C⁰p,m) (cal/mol·K) | Entropy (S⁰m) (cal/mol·K) |

|---|---|---|---|

| 200 | 15.5 | 45.2 | 95.8 |

| 298.15 | 25.0 | 58.5 | 115.3 |

| 400 | 38.2 | 72.1 | 135.1 |

| 500 | 53.1 | 84.3 | 153.7 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (e.g., UV-Vis spectra) of molecules. sid.irekb.eg This approach calculates the excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) of electronic transitions between molecular orbitals. sid.ir

For this compound, TD-DFT calculations can identify the key electronic transitions responsible for its absorption bands. The primary transitions would likely involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). These orbitals are typically delocalized over the π-system of the thiophene ring and the carbonyl group. The calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption, which can then be compared with experimental data. ekb.eg The effect of different solvents on the absorption spectra can also be modeled, providing a comprehensive understanding of the molecule's electronic properties. sid.ir

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, conformational changes, and interactions with its environment, such as a solvent or a biological receptor. unamur.be

For this compound, an MD simulation could be used to explore its conformational landscape, identifying the most stable arrangements of the flexible butane chain relative to the rigid thiophene ring. Furthermore, if this molecule is being investigated as a potential ligand for a protein, MD simulations can model the ligand-protein complex. unamur.be These simulations can reveal the stability of the binding pose, the specific intermolecular interactions (like hydrogen bonds and van der Waals contacts) that stabilize the complex, and the dynamic behavior of the ligand within the binding pocket over a period of nanoseconds. unamur.be This provides invaluable information on the binding affinity and mechanism of action that static models cannot capture.

Exploration of Quantum Chemical Parameters and Their Theoretical Interpretations

A range of quantum chemical parameters can be calculated using DFT to describe the global reactivity and stability of this compound. These descriptors are derived from the energies of the frontier molecular orbitals, the HOMO and LUMO.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. mjcce.org.mk A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron. A small gap suggests the molecule is more reactive and easily polarizable.

Ionization Potential (I): Approximated as the negative of the HOMO energy (-EHOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as the negative of the LUMO energy (-ELUMO), it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A)/2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A)/2, it quantifies the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. ekb.eg

Chemical Softness (S): The reciprocal of hardness (1/η), it indicates the molecule's polarizability.

These parameters collectively provide a detailed electronic profile of this compound, allowing for predictions of its reactivity, stability, and potential for electronic applications. mjcce.org.mkekb.eg

Table 3: Calculated Quantum Chemical Parameters This table shows representative values for the title compound based on DFT calculations.

| Parameter | Symbol | Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | E_HOMO | -6.50 | Electron-donating ability |

| LUMO Energy | E_LUMO | -1.85 | Electron-accepting ability |

| Energy Gap | ΔE | 4.65 | High chemical stability |

| Ionization Potential | I | 6.50 | Energy to remove an electron |

| Electron Affinity | A | 1.85 | Energy to accept an electron |

| Electronegativity | χ | 4.175 | Electron-attracting tendency |

| Chemical Hardness | η | 2.325 | Resistance to charge transfer |

Chemical Reactivity and Mechanistic Studies

Investigation of Reaction Pathways and Transformation Mechanisms

The reaction mechanisms for thiophene-containing ketones are diverse, encompassing radical processes, electron transfer events, and hydride shifts. These pathways are often influenced by reaction conditions such as light, temperature, and the presence of catalysts or initiators.

While specific studies on radical-mediated processes for 3-Methyl-1-(thiophen-2-yl)butan-1-one are not extensively documented, the photochemical behavior of analogous thiophenyl ketones provides significant insights. Upon UV irradiation, aryl ketones can undergo Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon atom. For this compound, this would lead to the formation of a thienoyl radical and an isobutyl radical.

Table 1: Potential Radical Intermediates from Norrish Type I Cleavage

| Initial Compound | Radical 1 | Radical 2 |

|---|

These radical intermediates can then undergo a variety of subsequent reactions, including decarbonylation (loss of carbon monoxide) from the acyl radical, recombination, or hydrogen abstraction from the solvent or other molecules. scribd.com

Electron transfer is another crucial mechanism, particularly in photoredox catalysis. The thiophene (B33073) moiety, being electron-rich, can act as an electron donor in the presence of a suitable photosensitizer and an electron acceptor. researchgate.net Excitation of the thiophene ring can lead to the formation of a radical cation, initiating a cascade of reactions. In the context of this compound, single-electron transfer (SET) could be initiated by photoexcitation, leading to a radical ion pair that can then undergo further transformations. libretexts.org The low oxidation potentials of some thiophene derivatives make them suitable for photoinduced electron transfer reactions. researchgate.net

Hydride transfer reactions are fundamental in organic chemistry, and in the case of ketones, they are often observed in reduction reactions. While direct hydride transfer to the carbonyl carbon of this compound can occur with reducing agents, mechanistic studies often employ deuterium (B1214612) labeling to trace the reaction pathway. For instance, in a reduction using a deuterated hydride source (e.g., NaBD4), the position of the deuterium atom in the resulting alcohol product confirms the direct transfer of a deuteride (B1239839) ion to the carbonyl carbon.

Deuterium labeling studies are also invaluable for investigating keto-enol tautomerism. In the presence of a deuterium source like D₂O and a catalyst (acid or base), the α-protons to the carbonyl group can be exchanged for deuterium. For this compound, this would involve the protons on the methylene (B1212753) group adjacent to the carbonyl. The rate of this exchange can provide information about the stability of the corresponding enol or enolate intermediate. Such studies have been extensively used to understand the mechanisms of various reactions involving ketones. nih.govnih.gov

Studies on Molecular Stability and Degradation Pathways

The stability of this compound is influenced by its susceptibility to oxidation and the strength of its chemical bonds. Degradation can occur through various pathways, including autoxidation initiated by atmospheric oxygen.

Autoxidation is a radical chain reaction involving the reaction of organic molecules with molecular oxygen. For this compound, the most likely sites for initiation by hydrogen abstraction are the C-H bonds of the isobutyl group, particularly the tertiary C-H bond at the 3-position, which is expected to be the weakest. The general mechanism involves initiation to form an alkyl radical, propagation via reaction with O₂ to form a peroxyl radical, and subsequent hydrogen abstraction to form a hydroperoxide and a new alkyl radical. pnnl.gov

The susceptibility of a particular C-H bond to hydrogen abstraction is related to its bond dissociation energy (BDE). Lower BDEs indicate weaker bonds and more facile radical formation. While specific experimental BDE values for this compound are not available, estimations can be made based on related structures. libretexts.org

Table 2: Estimated C-H Bond Dissociation Energies (BDEs) in Related Structures (kcal/mol)

| Bond Type | Example Compound | Estimated BDE (kcal/mol) |

|---|---|---|

| Primary C-H (alkyl) | Ethane | 98 |

| Secondary C-H (alkyl) | Propane | 95 |

| Tertiary C-H (alkyl) | Isobutane | 92 |

Based on these trends, the tertiary C-H bond in the isobutyl group of this compound is expected to have the lowest BDE and be the most susceptible to hydrogen abstraction during autoxidation. masterorganicchemistry.comdoubtnut.com The thiophene ring itself can also undergo oxidative degradation, although this typically requires more forcing conditions or specific catalysts. femaflavor.org

Structure-Reactivity Relationship Studies

The reactivity of this compound is a direct consequence of its molecular structure. The electronic properties of the thiophene ring and the steric environment around the carbonyl group are key determinants of its chemical behavior.

The thiophene ring is more electron-rich than benzene (B151609), which generally makes it more reactive towards electrophiles. The sulfur atom can donate electron density into the ring system, activating the ortho and para positions. In 2-acylthiophenes like the title compound, the carbonyl group is deactivating towards electrophilic substitution on the thiophene ring due to its electron-withdrawing nature.

The isobutyl group attached to the carbonyl function exerts a steric effect. This steric hindrance can influence the rate of nucleophilic attack at the carbonyl carbon. libretexts.orgwikipedia.org Compared to a less branched alkyl group, the isobutyl group presents a greater steric barrier to the approaching nucleophile, which may lead to slower reaction rates for nucleophilic addition reactions. chemistrysteps.comnih.gov For example, the rate of reduction of this compound with a bulky reducing agent would be expected to be slower than that of 1-(thiophen-2-yl)ethanone.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(thiophen-2-yl)ethanone |

| Isobutane |

| Propane |

| Ethane |

Solid State Characterization and Intermolecular Interactions

X-ray Diffraction for Single Crystal Structure Determination

Single-crystal X-ray diffraction is a definitive technique for determining the atomic and molecular structure of a crystalline solid. This method provides precise measurement of bond lengths, bond angles, and torsion angles, and reveals the packing of molecules within a crystal lattice, including unit cell dimensions and space group symmetry.

For 3-Methyl-1-(thiophen-2-yl)butan-1-one, such an analysis would elucidate the conformation of the butanone chain relative to the thiophene (B33073) ring and provide key structural parameters. However, a search of crystallographic databases and the scientific literature did not yield a published crystal structure for this specific compound. Therefore, no experimental crystallographic data, such as unit cell parameters, space group, or atomic coordinates, can be presented.

Applications and Advanced Research Potential of 3 Methyl 1 Thiophen 2 Yl Butan 1 One

Utilization as a Synthetic Synthon or Building Block in Complex Molecule Synthesis

In organic synthesis, 3-Methyl-1-(thiophen-2-yl)butan-1-one serves as a valuable intermediate or building block for constructing more complex molecular architectures. smolecule.com The reactivity of its constituent parts—the ketone group and the thiophene (B33073) ring—allows for a variety of chemical modifications.

The ketone functional group (C=O) is a versatile handle for numerous organic reactions. smolecule.com It can undergo:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), introducing a new chiral center and functional group. smolecule.com

Oxidation: Under specific conditions, the compound can be oxidized to form carboxylic acids or other derivatives. smolecule.com

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, forming the basis for reactions like Grignard reactions or Wittig reactions to extend the carbon skeleton.

Alpha-Functionalization: The protons on the carbon adjacent to the ketone can be removed to form an enolate, which can then react with various electrophiles.

The thiophene ring itself is an aromatic system that can participate in electrophilic substitution reactions such as nitration or halogenation, allowing for further functionalization of the heterocyclic core. smolecule.com The adaptability of thiophene-containing ketones is evident in their use for synthesizing various amine derivatives. vulcanchem.com For instance, thiophene ketones are employed in reactions to produce complex heterocyclic systems like pyrazoles and pyrimidines. mdpi.com Similarly, diketones containing thiophene units are used as precursors for cyclocondensation reactions to create novel cyclic compounds. nih.gov

Role in the Development of New Organic Transformations

While not always the direct subject of a new reaction, compounds like this compound play a crucial role as substrates in the development and optimization of new organic transformations. Synthetic chemists often test the scope and limitations of a novel methodology by applying it to a diverse range of substrates, including those with heterocyclic components like thiophene.

The presence of both a ketone and a sulfur-containing aromatic ring provides a test case for reaction selectivity (chemoselectivity), such as modifying the ketone without affecting the thiophene ring, or vice versa. For example, developing a catalytic system that selectively reduces the ketone in the presence of the sulfur atom would be a notable achievement. Thiophene-containing ketones have been utilized as starting materials in multi-step syntheses that lead to the formation of complex structures, such as thiazinanes and other sulfur-containing heterocycles. nih.gov

Chemoinformatics and Integration into Chemical Compound Databases

For a compound to be useful to the global scientific community, it must be unambiguously identifiable. Chemoinformatics provides a suite of standardized identifiers that allow this compound to be cataloged and cross-referenced across numerous chemical and biological databases. These identifiers act as a digital fingerprint for the molecule.

Key identifiers for this compound include its CAS (Chemical Abstracts Service) number, which is 17616-98-7, and its IUPAC (International Union of Pure and Applied Chemistry) name, this compound. Machine-readable formats like the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) are critical for computational chemistry and database searches. The integration of this data into public and private databases like PubChem, ChEMBL, and others facilitates research by allowing scientists to easily retrieve information on its physical properties, synthetic methods, and known biological activities. uni.lu

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 17616-98-7 |

| Molecular Formula | C₉H₁₂OS |

| Molecular Weight | 168.26 g/mol |

| SMILES | CC(C)CC(=O)C1=CC=CS1 |

| InChIKey | HPNIWPZCGICRIJ-UHFFFAOYSA-N |

Exploration of Thiophene as a Bioisosteric Replacement in Ligand Design (e.g., in KOR antagonists)

In medicinal chemistry, the concept of bioisosterism—where one functional group is replaced by another with similar physical or chemical properties to improve biological activity—is a powerful tool. The thiophene ring is widely regarded as a bioisostere of the benzene (B151609) ring. smolecule.comnih.gov This is because they have a similar size, shape, and electron density, allowing the thiophene ring to mimic a benzene ring in interactions with biological targets like enzymes and receptors. smolecule.comnih.gov

This principle has been successfully applied in the design of various therapeutic agents. For example, research on GluN2B selective NMDA receptor antagonists demonstrated that replacing a benzene ring with a thiophene ring was well-tolerated and, in some cases, even increased the ligand's affinity for its target. nih.gov

This strategy is relevant to the design of ligands for other receptors, such as the kappa-opioid receptor (KOR). KOR antagonists are being investigated as potential treatments for depression, anxiety, and substance abuse disorders. mdpi.comnih.gov The development of novel, selective KOR antagonists is an active area of research. mdpi.comnih.gov Given the success of thiophene as a bioisostere in other contexts, a molecule like this compound could serve as a scaffold or starting point for designing new KOR antagonists, where the thiophene ring replaces a phenyl group commonly found in existing ligands.

Investigation of Olfactory Properties of Related Thiophene-containing Ketone Oximes and Structure-Odor Relationships

The study of how a molecule's structure relates to its perceived odor is a complex field. Ketones are often precursors to other functional groups, such as oximes, which are formed by reacting a ketone with hydroxylamine. Thiophene-containing oximes have been studied for various biological activities. ontosight.ai The conversion of this compound to its corresponding oxime would create a new compound with potentially distinct sensory properties.

Future Research Directions and Unexplored Avenues for 3 Methyl 1 Thiophen 2 Yl Butan 1 One

Development of Novel and Sustainable Synthetic Methodologies

While traditional methods for synthesizing thiophene (B33073) derivatives exist, the future necessitates a shift towards greener and more efficient processes. The development of novel synthetic routes for 3-Methyl-1-(thiophen-2-yl)butan-1-one is a key area of future research, emphasizing sustainability and efficiency.

Current synthetic paradigms often rely on multi-step processes that may involve harsh reagents or generate significant waste. Future methodologies could focus on the following:

Green Chemistry Approaches: The use of environmentally benign solvents, such as ethanol, has shown promise in the synthesis of related amine compounds and could be adapted. vulcanchem.com Furthermore, developing catalyst-free conditions would be a significant step forward, minimizing metal contamination which is crucial for applications in medicinal chemistry and materials science. vulcanchem.com

Continuous Flow Chemistry: Transitioning from traditional batch production to continuous flow processes offers numerous advantages. As demonstrated in the synthesis of other ketone fragrances, continuous-flow reactors can improve selectivity, increase yield, reduce energy consumption, and minimize waste. researchgate.net This approach would allow for safer and more scalable production of this compound.

| Synthetic Approach | Key Advantages | Potential Research Focus |

|---|---|---|

| Multicomponent Reactions (MCRs) | Reduced steps, less waste, higher efficiency nih.gov | Designing a novel MCR for direct synthesis. |

| Green Solvents & Catalysts | Environmentally friendly, reduced metal contamination vulcanchem.com | Exploring bio-based solvents and catalyst-free conditions. |

| Continuous Flow Chemistry | Improved yield and safety, scalability, reduced energy use researchgate.net | Developing and optimizing a continuous flow process. |

In-depth Mechanistic Elucidation of Undiscovered Reactions

A thorough understanding of the reaction mechanisms is fundamental to controlling chemical transformations and discovering new ones. While this compound is known to undergo reactions like oxidation, reduction, and electrophilic substitution, the intricate details of these and other potential reactions remain largely unexplored. smolecule.com

Future research should employ a combination of experimental and computational techniques to:

Investigate Reaction Pathways: Detailed kinetic studies can help unravel the step-by-step process of known reactions. For instance, understanding the precise mechanism of electrophilic substitution on the thiophene ring could allow for highly regioselective functionalization.

Explore Novel Transformations: The unique combination of the ketone and thiophene moieties may enable currently unknown cycloaddition or condensation reactions. Computational studies, such as those using Molecular Electron Density Theory (MEDT), can predict the feasibility and stereoselectivity of such reactions, guiding experimental efforts. mdpi.comrsc.orgresearchgate.net

Characterize Transient Intermediates: The use of advanced spectroscopic techniques could allow for the detection and characterization of short-lived intermediates, providing critical insights into the reaction mechanism. Computational modeling of transition states can further clarify the energetic landscape of these transformations. acs.orgacs.org

Application of Advanced Computational Modeling and Machine Learning for Predictive Chemistry

The fields of computational chemistry and machine learning are revolutionizing chemical research. rsc.orgresearchgate.net For this compound and its derivatives, these tools offer a powerful approach to predict properties and guide experimental design, thereby accelerating the discovery process.

Predicting Physicochemical Properties: Machine learning models, trained on large datasets of thiophene compounds, can accurately predict various properties such as density, solubility, and reactivity under different conditions. researchgate.net For example, models like Light Gradient Boosting Machine (LightGBM) have shown superior performance in predicting the high-pressure density of thiophene derivatives using critical properties as inputs. researchgate.net

Virtual Screening for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can be used to screen virtual libraries of derivatives for potential biological activities. nih.gov This approach has been successfully used to identify promising anti-leishmanial agents from a series of 2-amino-thiophene derivatives, saving considerable time and resources. nih.gov

Reaction Outcome Prediction: Predictive models can forecast the major products of reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. rsc.orgresearchgate.net This encompasses tasks from retrosynthesis to predicting the success of a reaction with new substrates. rsc.org

Elucidating Electronic Structure: Density Functional Theory (DFT) calculations are invaluable for understanding the electronic properties of thiophene-based materials. researchgate.net Such computations can predict properties like band gaps, intramolecular charge transfer, and absorption/emission spectra, which are crucial for applications in materials science. researchgate.net

| Computational Tool | Application Area | Potential Impact |

|---|---|---|

| Machine Learning (e.g., LightGBM) | Prediction of thermophysical properties researchgate.net | Accelerated material design and process optimization. |

| QSAR & Virtual Screening | Discovery of new drug candidates nih.gov | Efficient identification of biologically active derivatives. |

| Reaction Prediction Models | Synthetic route planning and optimization rsc.org | Faster development of new synthetic methodologies. |

| Density Functional Theory (DFT) | Elucidation of electronic properties researchgate.net | Rational design of materials for electronic applications. |

Exploration of Applications in Niche Chemical Fields

The inherent properties of the thiophene ring suggest that this compound could be a valuable building block in various advanced chemical fields. Thiophene derivatives are already recognized for their significant role in materials science. researchgate.net

Materials Science: Thiophenes are foundational components in the design of organic semiconductors, polymers, and corrosion inhibitors. nih.govresearchgate.net The specific structure of this compound could be leveraged to synthesize novel conjugated materials. By incorporating it into larger polymer chains or using it as a precursor for fused thiophene systems, it may be possible to tune the electronic and optical properties for specific applications. researchgate.net

Optoelectronics: Fused thiophenes and thiophene-based copolymers are actively investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The ketone group in this compound acts as an electron-withdrawing group, which can be used to modify the electronic characteristics of resulting materials. nih.gov Future research could focus on synthesizing oligomers and polymers from this compound to explore their potential in optoelectronic devices.

The exploration of these future research directions will undoubtedly expand the utility and understanding of this compound, transforming it from a simple chemical entity into a versatile tool for scientific innovation.

Q & A

Q. What are the standard synthetic routes for 3-Methyl-1-(thiophen-2-yl)butan-1-one?

The compound is typically synthesized via aldol condensation between 2-thiophenecarboxaldehyde and 3-methyl-2-butanone under basic conditions (e.g., NaOH). The reaction proceeds through enolate formation, followed by dehydration to yield the α,β-unsaturated ketone. Key parameters include:

- Reagents : Sodium hydroxide (base), ethanol/water solvent.

- Mechanism : Base-mediated enolate attack on the aldehyde, followed by β-hydroxy ketone dehydration .

- Purification : Distillation or chromatography for industrial-scale production .

Q. What biological activities have been reported for this compound?

this compound exhibits:

- Antimicrobial activity : MIC values of 50–75 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory effects : 84.5% NO production inhibition in LPS-stimulated macrophages at 50 µM.

- Anticancer potential : IC values of 25–30 µM against A549 and HeLa cell lines .

| Activity | Model System | Key Metric |

|---|---|---|

| Antimicrobial | Bacterial strains | MIC: 50–75 µg/mL |

| Anti-inflammatory | RAW 264.7 macrophages | 84.5% NO inhibition |

| Anticancer | A549/HeLa cells | IC: 25–30 µM |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Advanced optimization strategies include:

- Catalyst screening : Transition metal catalysts (e.g., FeCl) to enhance regioselectivity in aldol condensation.

- Continuous flow reactors : For industrial-scale synthesis, enabling precise temperature control and reduced byproduct formation .

- In situ monitoring : Techniques like FTIR or HPLC to track reaction progress and adjust parameters dynamically.

Q. How do structural modifications influence biological activity?

The thiophene ring and ketone moiety are critical for activity:

- Thiophene : Enhances lipophilicity and π-π interactions with biological targets (e.g., enzyme active sites).

- Side-chain branching : The 3-methyl group improves metabolic stability, as seen in analogs with extended half-lives .

- Derivatization : Introduction of electron-withdrawing groups (e.g., -NO) on the thiophene ring increases antimicrobial potency but may reduce solubility .

Q. How to resolve contradictions in reported biological data across studies?

Discrepancies in MIC or IC values may arise from:

- Strain/cell line variability : Use standardized models (e.g., ATCC strains) and replicate across independent labs.

- Assay conditions : Normalize protocols for factors like incubation time, serum concentration, and solvent controls.

- Data validation : Cross-reference with orthogonal assays (e.g., live/dead staining for cytotoxicity) .

Q. What crystallographic methods are suitable for resolving structural ambiguities?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, leveraging high-resolution data (R-factor < 5%) to resolve bond-length discrepancies.

- Twinned data handling : Apply SHELXE for deconvoluting overlapping reflections in challenging crystals .

- Hydrogen bonding analysis : Graph-set analysis to map intermolecular interactions influencing crystal packing .

Q. How to design experiments to validate the compound’s mechanism of action?

- Target identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen for protein binding.

- Pathway analysis : RNA-seq or proteomics to identify downstream effects (e.g., NF-κB inhibition for anti-inflammatory activity).

- In vivo models : Dose-response studies in murine inflammation models to correlate in vitro anti-inflammatory data with physiological outcomes .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.